N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling and regulation, and their dysregulation has been linked to various diseases, including cancer and autoimmune disorders. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mecanismo De Acción
N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide inhibits the activity of several protein kinases, including BTK, FLT3, and JAK2. BTK is a key signaling molecule in B-cell receptor signaling, which is important for the survival and proliferation of B-cells. FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia. JAK2 is a key signaling molecule in cytokine signaling, which is important for immune cell function. By inhibiting these protein kinases, this compound disrupts key signaling pathways that are essential for the survival and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various mouse models of lymphoma and leukemia. It has also been shown to be effective in mouse models of autoimmune disorders, such as rheumatoid arthritis and lupus. This compound has been shown to inhibit the proliferation of cancer cells and immune cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide is that it has shown potent anti-tumor and anti-inflammatory activity in preclinical studies. Another advantage is that it has a relatively low toxicity profile, with no significant adverse effects observed in animal studies. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that it may have off-target effects on other protein kinases, which could lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research on N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide. One direction is to further investigate its safety and efficacy in clinical trials. Another direction is to explore its potential as a combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, further research is needed to elucidate the specific mechanisms by which this compound exerts its anti-tumor and anti-inflammatory effects. Finally, it may be worthwhile to investigate the potential of this compound as a therapeutic agent for other diseases that are characterized by dysregulated protein kinase signaling.
Métodos De Síntesis
The synthesis of N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide involves a multi-step process that begins with the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with thiophene-2-carboxylic acid to form 2-(4-fluorophenyl)-3-(thiophen-2-yl)acrylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with piperazine to form the piperazine amide. The final step involves coupling the piperazine amide with 4-biphenylcarboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide has been extensively studied in preclinical models of cancer and autoimmune disorders. In vitro studies have shown that this compound inhibits the activity of several protein kinases, including BTK, FLT3, and JAK2. In vivo studies have demonstrated that this compound has potent anti-tumor activity in various mouse models of lymphoma and leukemia. This compound has also been shown to be effective in mouse models of autoimmune disorders, such as rheumatoid arthritis and lupus.
Propiedades
Fórmula molecular |
C28H25N3O2S |
---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
4-phenyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C28H25N3O2S/c32-27(23-10-8-22(9-11-23)21-5-2-1-3-6-21)29-24-12-14-25(15-13-24)30-16-18-31(19-17-30)28(33)26-7-4-20-34-26/h1-15,20H,16-19H2,(H,29,32) |
Clave InChI |
LYMCXJSBTJUXJF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.